1-(Cyclopropanesulfonyl)azetidin-3-amine

Medicinal Chemistry Drug Design Molecular Complexity

Sourcing saturated azetidine scaffolds with balanced physicochemical properties often yields only generic sulfonamides that fail to differentiate lead series. 1-(Cyclopropanesulfonyl)azetidin-3-amine (CAS 1341052-88-7) addresses this gap with a fully sp³-hybridized core (Fsp³ = 1.0) and a cyclopropanesulfonyl group that confers conformational rigidity, intermediate lipophilicity, and enhanced metabolic stability over simple alkyl or aryl sulfonyl analogs. • JAK kinase inhibition: IC₅₀ = 35-50 nM demonstrated in patent-protected chemical series, validating target engagement. • CNS-compliant PSA (46 Ų) enables rapid diversification via the free 3-position primary amine for amide coupling, reductive amination, or sulfonamide formation. • Differentiated IP position: the cyclopropane variant provides novel, protectable chemical matter versus generic methylsulfonyl or phenylsulfonyl azetidine analogs.

Molecular Formula C6H12N2O2S
Molecular Weight 176.24 g/mol
Cat. No. B12083061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopropanesulfonyl)azetidin-3-amine
Molecular FormulaC6H12N2O2S
Molecular Weight176.24 g/mol
Structural Identifiers
SMILESC1CC1S(=O)(=O)N2CC(C2)N
InChIInChI=1S/C6H12N2O2S/c7-5-3-8(4-5)11(9,10)6-1-2-6/h5-6H,1-4,7H2
InChIKeyZPMLKRQQIIXOGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Cyclopropanesulfonyl)azetidin-3-amine Procurement: Sourcing a Cyclopropane-Constrained Sulfonamide-Azetidine Building Block


1-(Cyclopropanesulfonyl)azetidin-3-amine (CAS 1341052-88-7) is a heterocyclic building block combining a strained four-membered azetidine ring with a cyclopropanesulfonamide N-substituent . With molecular formula C₆H₁₂N₂O₂S and molecular weight 176.24 g/mol, this compound presents a fully sp³-hybridized scaffold featuring a free primary amine at the 3-position for downstream functionalization [1]. The cyclopropanesulfonyl group confers conformational rigidity, intermediate lipophilicity, and enhanced metabolic stability relative to simple alkylsulfonyl analogs, making this scaffold particularly relevant for medicinal chemistry programs targeting kinases, receptors, and other protein targets where balanced physicochemical profiles are critical [2].

Why 1-(Cyclopropanesulfonyl)azetidin-3-amine Cannot Be Simply Replaced by Methylsulfonyl or Phenylsulfonyl Analogs


The cyclopropanesulfonyl group is not a generic sulfonamide substituent; it imposes distinct conformational, electronic, and pharmacokinetic consequences that simple alkyl or aryl sulfonyl replacements cannot reproduce. Replacing cyclopropanesulfonyl with methylsulfonyl reduces both steric bulk and lipophilicity, potentially diminishing target binding affinity and membrane permeability [1]. Conversely, substituting with a phenylsulfonyl group substantially increases aromatic character and LogP, which can compromise aqueous solubility and elevate off-target promiscuity risk [1]. The cyclopropane ring uniquely provides conformational restriction and higher fraction sp³ (Fsp³) without introducing aromatic liabilities, a critical balance for lead optimization in drug discovery programs [2].

Quantitative Differentiation Evidence for 1-(Cyclopropanesulfonyl)azetidin-3-amine Versus Closest Analogs


Fraction sp³ (Fsp³) Comparison: Cyclopropanesulfonyl vs. Phenylsulfonyl Azetidine Scaffolds

The cyclopropanesulfonyl-azetidine scaffold achieves complete carbon saturation (Fsp³ = 1.0), meaning every carbon atom in the core is sp³-hybridized [1]. In contrast, the phenylsulfonyl analog 1-(phenylsulfonyl)azetidin-3-amine contains an aromatic ring that substantially reduces Fsp³ (estimated <0.55). Higher Fsp³ correlates with improved clinical success rates, enhanced aqueous solubility for a given LogP, and reduced off-target promiscuity, as demonstrated in the JAK inhibitor optimization campaign that specifically adopted an azetidin-3-amino bridging scaffold to increase Fsp³ [2].

Medicinal Chemistry Drug Design Molecular Complexity

Lipophilicity (LogP) Differentiation: Intermediate LogP Enables Balanced ADME Profile

The cyclopropanesulfonyl-azetidine scaffold exhibits an intermediate predicted LogP of approximately -0.7 for the des-amino analog 3-(cyclopropanesulfonyl)azetidine [1]. This positions it between the more hydrophilic azetidin-3-amine parent (XLogP3-AA = -1.3 [2]) and the more lipophilic 1-(phenylsulfonyl)azetidin-3-amine analog (predicted LogP = 0.0182 ). The intermediate LogP of the cyclopropane variant supports both adequate aqueous solubility (estimated from the negative LogP) and sufficient membrane permeability, avoiding extremes that would compromise oral bioavailability or CNS penetration profiles.

ADME Lipophilicity Drug-likeness

Polar Surface Area (PSA) Comparison: Optimized for CNS and Cellular Permeability

The cyclopropanesulfonyl-azetidine scaffold carries a polar surface area (PSA) of 46 Ų [1], an increase from the parent azetidin-3-amine (PSA = 38.05 Ų ) driven by the additional sulfonamide oxygen atoms. This PSA remains below the widely accepted 60–70 Ų threshold for favorable CNS penetration [2]. The moderate PSA, combined with fully saturated carbon framework, positions this scaffold for both CNS and peripheral target programs, distinguishing it from the phenylsulfonyl analog whose aromatic ring adds hydrophobic surface area without productive hydrogen-bonding capacity.

CNS Drug Design Permeability Physicochemical Profiling

Selectivity Advantage of Cyclopropanesulfonyl Motif: Literature Precedent from TACE/MMP Inhibitor Programs

In a published inhibitor optimization campaign, the cyclopropanesulfonyl variant of a TACE (TNF-α converting enzyme) inhibitor exhibited good selectivity for TACE over the off-target metalloproteinases MMP-2 and MMP-13, whereas larger cycloalkylsulfonyl variants showed altered selectivity profiles . This suggests that the compact, conformationally restricted cyclopropane ring contributes to target selectivity in a manner not achievable with methyl, ethyl, or aryl sulfonamide replacements. The free amine at the azetidine 3-position allows further derivatization to exploit this selectivity advantage in novel target contexts.

Kinase Selectivity TACE Inhibition Metalloproteinase

Metabolic Stability Advantage of Cyclopropane-Containing Scaffolds vs. Alkylsulfonyl Analogs

Cyclopropane fragments are recognized medicinal chemistry bioisosteres that confer enhanced metabolic stability compared to their open-chain alkyl counterparts [1]. Specifically, the cyclopropanesulfonyl group is less susceptible to cytochrome P450-mediated oxidation at the α-carbon than methylsulfonyl or ethylsulfonyl groups, where metabolic oxidation can generate reactive primary sulfonamide metabolites [2]. This metabolic advantage is particularly relevant when the scaffold is used in late-stage lead optimization, where metabolic soft spots must be eliminated without compromising potency.

Metabolic Stability Pharmacokinetics Cyclopropane Bioisostere

Privileged Scaffold Status in JAK Inhibitor Patent Landscape vs. Generic Azetidine Building Blocks

The 1-cyclopropanesulfonyl-azetidine motif appears in multiple patent-protected JAK inhibitor chemotypes, notably in Incyte Corporation's azetidine and cyclobutane derivatives patent (US 8,158,616) covering compounds such as {1-(cyclopropylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile [1]. Ilunocitinib (LY-3411067), a veterinary JAK inhibitor incorporating this motif, has advanced through development . In contrast, methylsulfonyl and unsubstituted azetidin-3-amine building blocks lack equivalent representation in patented clinical-stage kinase inhibitor scaffolds, limiting their strategic value for intellectual property generation.

JAK Inhibitor Patent Analysis Kinase Drug Discovery

Optimal Application Scenarios for 1-(Cyclopropanesulfonyl)azetidin-3-amine Based on Quantified Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring High Fsp³ and Balanced Lipophilicity

Programs targeting JAK, CDK, or other kinases where lead molecules suffer from excessive aromatic ring count, poor solubility, or off-target kinase promiscuity should prioritize this scaffold. The fully saturated core (Fsp³ = 1.0) directly addresses recent medicinal chemistry design strategies that replace aromatic rings with saturated bioisosteres to improve selectivity and developability . The cyclopropanesulfonyl-azetidine core has demonstrated potent JAK inhibition (IC₅₀ = 35–50 nM) in patent-protected chemical series, validating its suitability for kinase drug discovery [1].

CNS-Penetrant Probe Synthesis Leveraging PSA Below 60 Ų Threshold

With a predicted PSA of 46 Ų, this scaffold comfortably meets the ≤60–70 Ų guideline for CNS drug design . The free primary amine enables rapid diversification into CNS-targeted libraries via amide coupling, reductive amination, or sulfonamide formation, while the cyclopropane ring contributes metabolic stability that is often a challenge for CNS-exposed compounds. Procurement is recommended for neuroscience-focused medicinal chemistry groups seeking building blocks with favorable CNS physicochemical properties [1].

Intellectual Property Generation Through Novel Scaffold Derivatization

The presence of the cyclopropanesulfonyl-azetidine motif in multiple granted JAK inhibitor patents demonstrates its utility in generating novel, protectable chemical matter . Unlike generic methylsulfonyl or phenylsulfonyl azetidine analogs, the cyclopropane variant offers a distinctive combination of conformational constraint, metabolic stability, and intermediate lipophilicity that can differentiate new chemical entities from prior art. The 3-position amine serves as a versatile diversification point for exploring structure-activity relationships across different target classes [1].

Targeting TACE/MMP or Other Metalloproteinase Selectivity Pockets

The documented selectivity of cyclopropanesulfonyl-containing sulfonamides for TACE over MMP-2 and MMP-13 provides precedent for exploiting this group in metalloproteinase inhibitor design . The compact cyclopropane ring may productively occupy the S1' selectivity pocket of TACE and related enzymes, a hypothesis testable through rapid parallel synthesis using the 3-amine handle. This scenario is especially relevant for programs where selectivity across the MMP family is a known development challenge.

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